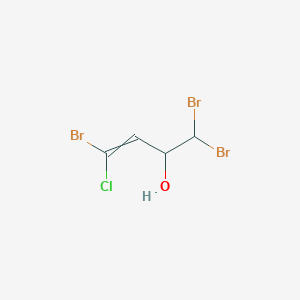

1,1,4-Tribromo-4-chlorobut-3-en-2-ol

Beschreibung

Eigenschaften

CAS-Nummer |

62872-20-2 |

|---|---|

Molekularformel |

C4H4Br3ClO |

Molekulargewicht |

343.24 g/mol |

IUPAC-Name |

1,1,4-tribromo-4-chlorobut-3-en-2-ol |

InChI |

InChI=1S/C4H4Br3ClO/c5-3(8)1-2(9)4(6)7/h1-2,4,9H |

InChI-Schlüssel |

MBPHGTLKURQKRA-UHFFFAOYSA-N |

Kanonische SMILES |

C(=C(Cl)Br)C(C(Br)Br)O |

Herkunft des Produkts |

United States |

Q & A

Q. How can researchers optimize the synthesis of 1,1,4-Tribromo-4-chlorobut-3-en-2-ol to improve yield and purity?

Methodological Answer:

- Stepwise Halogenation : Begin with a butenol precursor and perform sequential halogenation under controlled conditions. Bromination should precede chlorination to avoid steric hindrance .

- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates and enhance reaction kinetics .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in ethanol for higher purity .

- Monitoring : Track reaction progress via TLC and confirm final structure with (e.g., δ 4.5–5.5 ppm for vinyl protons) .

Q. What analytical techniques are critical for characterizing 1,1,4-Tribromo-4-chlorobut-3-en-2-ol?

Methodological Answer:

- Spectroscopy :

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile halogenated byproducts .

- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying catalytic conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps (e.g., proton transfer vs. halogenation) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers in competing pathways .

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., bromonium ions) during reactions .

Q. What strategies can elucidate the compound’s interactions with biological macromolecules?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., haloalkane dehalogenases) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .

- Fluorescence Quenching : Monitor Trp/Tyr residues in proteins to assess conformational changes upon compound binding .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility tests) and temperature (±0.1°C) to minimize variability .

- Accelerated Stability Studies : Use HPLC to track degradation products under stress conditions (40°C/75% RH) and identify hydrolytic pathways .

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting point vs. capillary tube method) .

Methodological Design & Data Analysis

Q. How to design experiments investigating the compound’s role in multi-step organic syntheses?

Methodological Answer:

- Retrosynthetic Planning : Identify key disconnections (e.g., C-Br bonds as reactive sites for cross-coupling) .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (catalyst loading, solvent ratio) and assess interactions .

- Green Metrics : Calculate E-factor and atom economy to evaluate sustainability of synthetic routes .

Q. What statistical approaches are recommended for analyzing contradictory spectral data?

Methodological Answer:

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR/IR datasets and cluster outliers .

- Error Propagation Models : Quantify uncertainty in purity assays (e.g., ±2% for HPLC) using Monte Carlo simulations .

- Meta-Analysis : Systematically review literature to identify common artifacts (e.g., solvent peaks misassigned as product signals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.